1-(4-fluorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine
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Description
1-(4-fluorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine is a useful research compound. Its molecular formula is C20H23FN2O2S and its molecular weight is 374.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a 4-fluorobenzylpiperazine moiety have been found to inhibit tyrosinase (tyr), a key enzyme involved in melanogenesis .
Mode of Action
Compounds with similar structures have been found to interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect the melanogenesis pathway by inhibiting the activity of tyrosinase .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may inhibit melanogenesis, potentially leading to effects on skin pigmentation .
Biochemical Analysis
Biochemical Properties
The compound [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone has been found to interact with the cannabinoid receptor type 1 (CB1), acting as an inverse agonist . It binds to CB1 more selectively than the cannabinoid receptor type 2, with a Ki value of 220 nM . This interaction suggests that the compound may play a role in modulating the endocannabinoid system, which is involved in a variety of physiological processes.
Cellular Effects
In terms of cellular effects, [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone’s interaction with the CB1 receptor can influence various cellular processes. For instance, it has been shown to antagonize the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding . This suggests that the compound may influence cell signaling pathways associated with the CB1 receptor.
Molecular Mechanism
The molecular mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone involves its binding to the CB1 receptor. Docking and mutational analysis showed that it forms similar interactions with the receptor as other known CB1 inverse agonists . Its unique chemical scaffold offers new opportunities for developing novel CB1 inverse agonists with optimized molecular properties .
Temporal Effects in Laboratory Settings
It has been observed that treatment with this compound leads to increased cell surface localization of CB1 over time , suggesting potential long-term effects on cellular function.
Dosage Effects in Animal Models
While specific studies on the dosage effects of [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone in animal models are currently lacking, related compounds have shown dose-dependent effects in various models
Metabolic Pathways
Given its interaction with the CB1 receptor, it may be involved in pathways related to the endocannabinoid system .
Subcellular Localization
The subcellular localization of [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone is also yet to be fully determined. Given its interaction with the CB1 receptor, it is likely to be found in regions of the cell where this receptor is present .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2S/c21-16-3-5-17(6-4-16)22-9-11-23(12-10-22)19(24)20(7-13-25-14-8-20)18-2-1-15-26-18/h1-6,15H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXAVICFAMKKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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